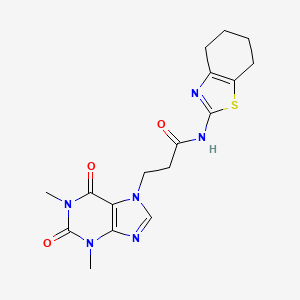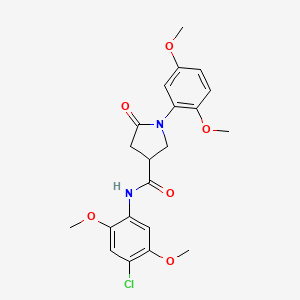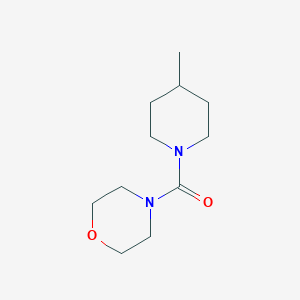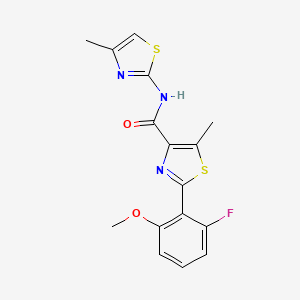
3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system and a benzothiazole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. The starting materials might include purine derivatives and benzothiazole intermediates. Common synthetic routes may involve:
Condensation Reactions: Combining purine derivatives with benzothiazole intermediates under acidic or basic conditions.
Amidation Reactions: Forming the amide bond between the purine and benzothiazole moieties using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The purine ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction of the benzothiazole moiety can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the purine or benzothiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC for amidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce reduced forms of the benzothiazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules like proteins and nucleic acids. Its purine structure suggests it could interact with enzymes involved in nucleotide metabolism.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as antiviral, anticancer, and anti-inflammatory agents. The presence of both purine and benzothiazole moieties suggests it could have multiple biological targets.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. Generally, purine derivatives can inhibit enzymes involved in nucleotide synthesis or function as ligands for purine receptors. The benzothiazole moiety might interact with different protein targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A purine derivative used in respiratory diseases.
Benzothiazole: A simpler compound with various industrial applications.
Uniqueness
What sets 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide apart is its combined purine and benzothiazole structure, which could confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C17H20N6O3S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H20N6O3S/c1-21-14-13(15(25)22(2)17(21)26)23(9-18-14)8-7-12(24)20-16-19-10-5-3-4-6-11(10)27-16/h9H,3-8H2,1-2H3,(H,19,20,24) |
InChI Key |
NMROYVMMNPWYIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NC3=NC4=C(S3)CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11157014.png)

![(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11157029.png)

![5-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11157047.png)
![2-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11157059.png)

![ethyl 2-({[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11157073.png)
![7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11157088.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11157090.png)
![2-{[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid](/img/structure/B11157092.png)
![methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11157097.png)


